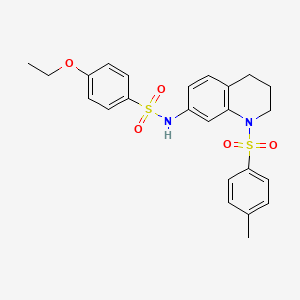

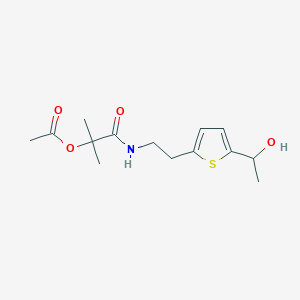

4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Crystallography and Molecular Interactions

The compound displays notable properties in crystallography, exhibiting intramolecular and intermolecular hydrogen bonds. These interactions contribute to the formation of hydrogen-bonded chains, which are significant in understanding the conformation and stability of such compounds within crystal structures (Gelbrich, Haddow, & Griesser, 2011).

Pharmacological Applications

In pharmacology, derivatives containing the benzenesulfonamide moiety, similar to the compound , have been explored as potent, selective human beta3 adrenergic receptor agonists. These findings suggest potential applications in treating metabolic disorders (Parmee et al., 2000).

Optical Materials

The compound has also been investigated for its nonlinear optical properties, which are essential for optical limiting applications. This research highlights its potential use in developing materials for optical communication and computing technologies (Ruanwas et al., 2010).

Anticancer Activity

Furthermore, some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and shown to possess antitumor activity. This suggests a promising avenue for the development of new anticancer agents (Alqasoumi et al., 2010).

Miscellaneous Applications

Other research applications include the synthesis of quinazoline derivatives as diuretic and antihypertensive agents, highlighting the compound's potential in cardiovascular therapeutics (Rahman et al., 2014). Additionally, the compound has been involved in studies exploring its anticancer activity through synthesis and evaluation against various cancer cell lines (Redda, Gangapuram, & Ardley, 2010).

Mechanism of Action

Target of Action

The compound belongs to the class of sulfonamides . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides, including our compound of interest, act by inhibiting these enzymes . They mimic the natural substrates of these enzymes, thereby blocking their active sites and preventing the enzymes from carrying out their normal functions .

Biochemical Pathways

By inhibiting carbonic anhydrase and dihydropteroate synthetase, sulfonamides disrupt several biochemical pathways. They can affect fluid and electrolyte balance in the body and interfere with the synthesis of folate, a vital nutrient . The disruption of these pathways can lead to various downstream effects, including diuresis, hypoglycemia, and inflammation .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed orally and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine . The compound’s ADME properties would impact its bioavailability, determining how much of the drug reaches its target sites to exert its effects.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. For instance, inhibition of carbonic anhydrase could lead to increased urine output (diuresis), while blocking dihydropteroate synthetase might result in decreased levels of folate in the body .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the body’s fluids can affect the compound’s solubility and therefore its absorption and distribution. Similarly, the presence of other drugs could impact its metabolism and excretion, potentially leading to drug-drug interactions .

properties

IUPAC Name |

4-ethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5S2/c1-3-31-21-10-14-22(15-11-21)32(27,28)25-20-9-8-19-5-4-16-26(24(19)17-20)33(29,30)23-12-6-18(2)7-13-23/h6-15,17,25H,3-5,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUNXIWTJNALFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2941571.png)

![N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2941577.png)

![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2941580.png)

![(4-Hydroxyphenyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2941581.png)

![1-(Chloromethyl)-3-propan-2-ylbicyclo[1.1.1]pentane](/img/structure/B2941586.png)

![N-{4-[(anilinocarbonyl)amino]phenyl}acetamide](/img/structure/B2941592.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2941593.png)